N-ethyl-1H-benzo[d]imidazole-2-carboxamide
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Overview
Description
N-ethyl-1H-benzo[d]imidazole-2-carboxamide is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse chemical and biological properties, making them valuable in various scientific and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1H-benzo[d]imidazole-2-carboxamide typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-1H-benzo[d]imidazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom of the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications .
Scientific Research Applications
N-ethyl-1H-benzo[d]imidazole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-ethyl-1H-benzo[d]imidazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, it can interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 1H-benzo[d]imidazole-2-carboxamide
- N-methyl-1H-benzo[d]imidazole-2-carboxamide
- 1H-benzo[d]imidazole-2-carboxylic acid
Uniqueness
N-ethyl-1H-benzo[d]imidazole-2-carboxamide is unique due to its ethyl group, which can influence its chemical reactivity and biological activity. This structural variation can enhance its solubility, stability, and interaction with biological targets compared to its analogs .
Properties
Molecular Formula |
C10H11N3O |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
N-ethyl-1H-benzimidazole-2-carboxamide |
InChI |
InChI=1S/C10H11N3O/c1-2-11-10(14)9-12-7-5-3-4-6-8(7)13-9/h3-6H,2H2,1H3,(H,11,14)(H,12,13) |
InChI Key |
JGTYSLYJHSCKNG-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=NC2=CC=CC=C2N1 |
Origin of Product |
United States |
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